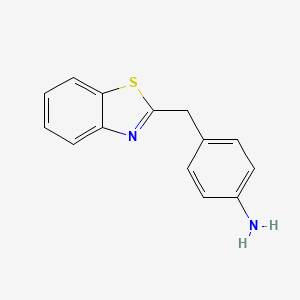

4-(1,3-Benzothiazol-2-ylmethyl)aniline

Description

Significance of Benzothiazole (B30560) Scaffolds in Academic Research

Benzothiazole and its derivatives are a class of heterocyclic compounds that have been the subject of extensive research due to their wide spectrum of biological and pharmacological activities. nih.govingentaconnect.com The presence of nitrogen and sulfur atoms in the thiazole (B1198619) ring, fused to a benzene (B151609) ring, imparts a unique electronic configuration and three-dimensional structure that allows for diverse interactions with biological macromolecules. nih.govresearchgate.net

Academic research has consistently highlighted the therapeutic potential of benzothiazole-containing compounds. These scaffolds are integral to the development of novel therapeutic agents with a remarkable range of activities, including:

Antimicrobial ingentaconnect.comresearchgate.net

Anticancer nih.govsemanticscholar.org

Anti-inflammatory nih.govresearchgate.net

Anticonvulsant nih.govresearchgate.net

Antiviral nih.govresearchgate.net

Antioxidant nih.govresearchgate.net

Antitubercular nih.gov

The versatility of the benzothiazole nucleus allows for chemical modifications at various positions, leading to a vast library of derivatives with tailored biological and physical properties. researchgate.net This structural flexibility has made benzothiazoles a focal point in the design and synthesis of new drugs and functional materials. ijbpas.com For instance, some well-known drugs incorporating the benzothiazole core include Riluzole, used in the treatment of amyotrophic lateral sclerosis, and Pramipexole, a dopamine (B1211576) agonist for Parkinson's disease. researchgate.net

The following table provides a glimpse into the diverse applications of benzothiazole derivatives that have been explored in academic research:

| Research Area | Examples of Investigated Activities |

| Medicinal Chemistry | Anticancer, Antimicrobial, Antidiabetic, Anti-inflammatory, Anticonvulsant, Antiviral, Antioxidant, Antitubercular, Antimalarial, Analgesic. nih.gov |

| Neuroscience | Neuroprotective agents, Amyloid imaging agents for Alzheimer's disease. tandfonline.com |

| Materials Science | Dyes, Photographic inducers, β-amyloid plaque imaging agents. ijbpas.com |

Overview of 4-(1,3-Benzothiazol-2-ylmethyl)aniline as a Focus Compound

Within the extensive family of benzothiazole derivatives, this compound has emerged as a compound of interest for further investigation. This molecule is characterized by a benzothiazole ring system linked to an aniline (B41778) moiety through a methylene (B1212753) bridge.

Basic chemical information for this compound is summarized below:

| Property | Value |

| Molecular Formula | C₁₄H₁₂N₂S |

| Molecular Weight | 240.32 g/mol |

| CAS Number | 37859-28-2 |

The structure of this compound combines the key features of the benzothiazole scaffold with the reactive potential of a primary aromatic amine. The presence of the aniline group provides a site for further chemical modifications, allowing for the synthesis of a wide range of derivatives. The methylene linker introduces a degree of flexibility to the molecule, which can influence its binding to biological targets.

Research into this specific compound and its analogues is driven by the potential for synergistic effects arising from the combination of the benzothiazole and aniline pharmacophores. The exploration of its synthesis, chemical properties, and potential applications is an active area of academic inquiry, building upon the foundational knowledge of benzothiazole chemistry.

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-benzothiazol-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S/c15-11-7-5-10(6-8-11)9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUUPKXREMJGASF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CC3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395004 | |

| Record name | 4-(1,3-benzothiazol-2-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37859-28-2 | |

| Record name | 4-(1,3-benzothiazol-2-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Advanced Characterization of 4 1,3 Benzothiazol 2 Ylmethyl Aniline

Spectroscopic Analysis Techniques

Spectroscopic techniques are fundamental to determining the structure of a chemical compound. By analyzing the interaction of the molecule with electromagnetic radiation, specific details about its atomic composition, bonding, and electronic structure can be ascertained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: A proton NMR spectrum for 4-(1,3-Benzothiazol-2-ylmethyl)aniline would be expected to show distinct signals for the protons on the benzothiazole (B30560) ring system, the aniline (B41778) ring, the bridging methylene (B1212753) (-CH₂) group, and the amine (-NH₂) group. The chemical shifts (δ, in ppm), integration values (number of protons), and splitting patterns (multiplicity, described by coupling constants, J, in Hz) would allow for the precise assignment of each proton to its position in the molecule. For instance, the methylene protons would likely appear as a singlet, while the aromatic protons would exhibit complex multiplets characteristic of substituted benzene (B151609) rings.

¹³C NMR: A carbon-13 NMR spectrum would reveal a signal for each unique carbon atom in the molecule. The chemical shifts of these signals would provide information about the electronic environment of each carbon, distinguishing between aromatic, aliphatic (the -CH₂- bridge), and carbons bonded to heteroatoms (N, S).

A hypothetical data table for the expected NMR signals is presented below for illustrative purposes.

Table 1: Hypothetical NMR Data for this compound

| ¹H NMR | ¹³C NMR | |

|---|---|---|

| Chemical Shift (δ ppm) | Assignment | Chemical Shift (δ ppm) |

| Data Not Available | Methylene (-CH₂) | Data Not Available |

| Data Not Available | Amine (-NH₂) | Data Not Available |

| Data Not Available | Aromatic Protons | Data Not Available |

Mass Spectrometry (MS and HRMS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming its molecular weight and formula.

MS: A standard mass spectrum would show the molecular ion peak (M⁺), which corresponds to the intact molecule's mass. For C₁₄H₁₂N₂S, this would be approximately 240.32 g/mol . The spectrum would also display various fragment ions, providing clues about the molecule's structure and stability.

HRMS: High-Resolution Mass Spectrometry would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental composition. The predicted monoisotopic mass for C₁₄H₁₂N₂S is 240.07211 Da. An experimental HRMS value matching this prediction would confirm the molecular formula.

Table 2: Predicted Mass Spectrometry Data for this compound

| Technique | Expected Value |

|---|---|

| Molecular Weight | 240.32 g/mol |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Key expected absorption bands for this compound would include N-H stretching vibrations for the primary amine, C-H stretching for the aromatic rings and the methylene group, C=N stretching of the thiazole (B1198619) ring, and C=C stretching within the aromatic systems.

Table 3: Expected Infrared Absorption Regions for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Symmetric/Asymmetric Stretch | 3300 - 3500 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Methylene (C-H) | Stretch | 2850 - 2960 |

| Thiazole (C=N) | Stretch | 1600 - 1650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption maxima (λmax) corresponding to π→π* transitions within the conjugated benzothiazole and aniline ring systems. The specific wavelengths of these absorptions are indicative of the extent of conjugation in the molecule.

X-ray Crystallography Studies

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. This technique would provide unequivocal proof of the compound's connectivity and its preferred conformation in the crystal lattice.

Molecular Conformation and Dihedral Angles

Analysis of a crystal structure would reveal key conformational features, such as bond lengths, bond angles, and, crucially, the dihedral angles between the planes of the benzothiazole and aniline ring systems. This would clarify the degree of twisting in the molecule around the methylene bridge, which has significant implications for its electronic properties and potential intermolecular interactions. Without a published crystal structure, these parameters remain unknown.

Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

A definitive analysis of the hydrogen bonding network and π-π stacking interactions within the crystal lattice of this compound is not possible without experimental crystallographic data. Hypothetically, the molecule possesses both hydrogen bond donors (the -NH2 group) and acceptors (the nitrogen atom of the benzothiazole ring), as well as aromatic rings capable of engaging in π-π stacking. The specific nature and geometry of these interactions, however, remain undetermined.

Crystal Packing Analysis and Three-Dimensional Networks

Future crystallographic studies would be necessary to populate the following data tables with accurate information regarding the specific intermolecular contacts and crystal lattice parameters for this compound.

Table 1: Potential Hydrogen Bond Geometry (Å, °) (No data available)

| D—H···A | D-H | H···A | D···A | <(DHA) |

|---|

Table 2: Potential π-π Stacking Parameters (Å, °) (No data available)

| Cg(I)···Cg(J) | Cg-Cg Distance | Dihedral Angle |

|---|

Based on the provided search results, there is a lack of specific computational and theoretical investigation data for the exact compound "this compound." The available research focuses on the broader class of benzothiazole derivatives. Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that focuses solely on "this compound" as per the strict instructions of the user. To do so would require speculating or misrepresenting data from other related compounds, which would violate the core requirements of accuracy and strict adherence to the specified subject.

Advanced Medicinal Chemistry Research on 4 1,3 Benzothiazol 2 Ylmethyl Aniline and Its Derivatives

Enzyme Inhibition Studies

The ability of 4-(1,3-Benzothiazol-2-ylmethyl)aniline derivatives to modulate the activity of various enzymes has been a focal point of numerous research endeavors. These studies have unveiled the potential of these compounds to target key enzymes implicated in a range of diseases.

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is a crucial enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of MAGL is a promising therapeutic strategy for various neurological and inflammatory disorders. A notable derivative of this compound, N-[4-(1,3-benzothiazol-2-yl)-phenyl]-2-(benzotriazol-1-yl)acetamide, has been identified as a potent human MAGL inhibitor with an IC50 value of 10 nM. nih.gov

Ube2T Enzyme Inhibition

Currently, there is a lack of specific research data available in the public domain regarding the direct inhibition of the Ube2T enzyme by this compound or its derivatives. Further investigation is required to explore the potential interaction between this class of compounds and the Ube2T enzyme, which is involved in DNA repair pathways and is a potential target in cancer therapy.

Cell Division Cycle Phosphatase (CDC25) Inhibition

Other Enzyme Targets

The therapeutic potential of this compound and its derivatives extends to a variety of other clinically relevant enzymes.

Dihydroorotase: Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and a validated target for the treatment of autoimmune diseases and cancer. nih.gov While benzimidazole (B57391) derivatives have been explored as DHODH inhibitors, specific inhibitory data for this compound derivatives is not currently available.

DNA Gyrase: Bacterial DNA gyrase is an essential enzyme for DNA replication and a well-established target for antibacterial agents. Several studies have focused on benzothiazole-based compounds as DNA gyrase inhibitors. For instance, a potent inhibitor, 4-(benzyloxy)-2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)benzo[d]thiazole-6-carboxylic acid, demonstrated an IC50 of 0.8 nM against E. coli DNA gyrase. nih.gov Another study on N-(Benzothiazole-2-yl)pyrrolamide derivatives also reported significant inhibition of E. coli DNA gyrase. researchgate.net

Peptide Deformylase: Peptide deformylase (PDF) is an essential bacterial enzyme, making it an attractive target for the development of novel antibiotics. While extensive research has been conducted on PDF inhibitors, there is no specific data linking this compound derivatives to the inhibition of this enzyme. nih.gov

Aldose Reductase: Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for the management of diabetic complications. A series of 4-(substituted benzothiazol-2-ylmethyl)-1,4-benzothiazine-2-acetic acid derivatives have shown potent aldose reductase inhibitory activity. Notably, the compound 4-(4,5,7-Trifluorobenzothiazol-2-ylmethyl)-3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetic acid (SPR-210) exhibited an exceptionally low IC50 value of 9.5 x 10⁻⁹ M. mdpi.com Another lead candidate, [6-methyl-3-(4,5,7-trifluoro-benzothiazol-2-ylmethyl)-pyrrolo[2,3-b]pyridin-1-yl]acetic acid, inhibited aldose reductase with an IC50 of 8 nM. mdpi.com

In Vitro Biological Activity Assessments (Excluding Clinical Trials)

The anticancer potential of this compound and its derivatives has been evaluated against a panel of human cancer cell lines, revealing promising cytotoxic activities.

Anticancer Activity against Specific Cell Lines

MCF-7 (Breast Cancer): Several benzothiazole (B30560) aniline (B41778) derivatives have demonstrated significant anticancer activity against the MCF-7 breast cancer cell line. In one study, a series of platinum (II) complexes of benzothiazole aniline ligands were synthesized and evaluated. The ligand L1, 2,3-Diamino-N-(4-benzothiazol-2-yl-phenyl)-propionamide, exhibited an IC50 value of 5.97 µM against MCF-7 cells. nih.govbioworld.comresearchgate.net Another study reported a benzothiazole aniline derivative, Compound B, with a potent IC50 value of 5.3 µM against the same cell line. iftmuniversity.ac.in Furthermore, novel benzothiazole-based SLC-0111 analogues have been synthesized, with sulphonamide 8b showing a good IC50 value of 9.16 ± 0.70 µM against MCF-7 cells. nih.gov

MDA-MB-468 (Breast Cancer): The antiproliferative effects of benzothiazole derivatives have also been observed in the triple-negative breast cancer cell line, MDA-MB-468. A series of novel triazole-based coordination complexes were evaluated, with cadmium complex 7 showing an IC50 value of 19.90 ± 2.79 µM. nih.gov

Jurkat (T-cell Leukemia) and HL60 (Promyelocytic Leukemia): While the broader class of 1,3-thiazole derivatives has shown activity against leukemia cell lines, specific data for this compound derivatives against Jurkat and HL60 cells is limited. One study on di- and trifunctional substituted 1,3-thiazoles reported that compound 8 was active against HL-60(TB) cells with a growth inhibition of 49.92%. pensoft.net

MiaPaca2 (Pancreatic Cancer): The potential of benzothiazole derivatives against pancreatic cancer has been explored. A study on benzothiazole derivatives as multifunctional agents identified compounds 4g and 4k as interesting candidates for the design of multifunctional drugs, though specific IC50 values against MiaPaca2 were not detailed. unife.it Another study on Tilia species extracts showed that an extract from T. rubra bracts had the highest cytotoxic activity against MIA PaCa-2 cells with an IC50 value of 0.16 mg/mL. researchgate.net

Interactive Data Table of Enzyme Inhibition

| Compound/Derivative | Enzyme Target | IC50 Value |

| N-[4-(1,3-benzothiazol-2-yl)-phenyl]-2-(benzotriazol-1-yl)acetamide | Monoacylglycerol Lipase (MAGL) | 10 nM nih.gov |

| 4-(benzyloxy)-2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)benzo[d]thiazole-6-carboxylic acid | DNA Gyrase (E. coli) | 0.8 nM nih.gov |

| 4-(4,5,7-Trifluorobenzothiazol-2-ylmethyl)-3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetic acid (SPR-210) | Aldose Reductase | 9.5 x 10⁻⁹ M mdpi.com |

| [6-methyl-3-(4,5,7-trifluoro-benzothiazol-2-ylmethyl)-pyrrolo[2,3-b]pyridin-1-yl]acetic acid | Aldose Reductase | 8 nM mdpi.com |

Interactive Data Table of Anticancer Activity

| Compound/Derivative | Cell Line | IC50 Value |

| L1 (2,3-Diamino-N-(4-benzothiazol-2-yl-phenyl)-propionamide) | MCF-7 | 5.97 µM nih.govbioworld.comresearchgate.net |

| Compound B (Benzothiazole aniline derivative) | MCF-7 | 5.3 µM iftmuniversity.ac.in |

| Sulphonamide 8b | MCF-7 | 9.16 ± 0.70 µM nih.gov |

| Cadmium complex 7 | MDA-MB-468 | 19.90 ± 2.79 µM nih.gov |

| Compound 8 (1,3-Thiazole derivative) | HL-60(TB) | GI = 49.92% pensoft.net |

Antimicrobial Properties (Antibacterial, Antifungal, Anti-tubercular)

The benzothiazole scaffold, particularly derivatives of this compound, has been a focal point of extensive research due to its broad-spectrum antimicrobial capabilities. These compounds have demonstrated significant activity against a variety of pathogenic bacteria, fungi, and the bacterium responsible for tuberculosis.

Antibacterial and Antifungal Activity

Derivatives of benzothiazole have shown promising results against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. researchgate.netresearchgate.net Research has focused on synthesizing new hybrid molecules, such as those incorporating thiazolidin-4-one or oxadiazole moieties, to enhance antimicrobial potency. nih.govsemanticscholar.org

In one study, novel heteroarylated benzothiazoles were evaluated, showing moderate antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.23 to 0.94 mg/mL. nih.gov The same series of compounds exhibited good antifungal activity, with MIC values between 0.06 and 0.47 mg/mL, which were superior to reference drugs like ketoconazole (B1673606) and bifonazole. nih.gov Another study on benzothiazole derivatives reported MIC values ranging from 25 to 200 µg/mL against bacteria such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, and moderate activity against the fungi Candida albicans and Aspergillus niger. mdpi.com Similarly, certain 4-amino-N-(1, 3-Benzothiazol-2-yl) benzenesulphonamide derivatives have demonstrated significant antibacterial and antifungal activity. researchgate.net

The introduction of specific substituents onto the benzothiazole ring has been shown to modulate activity. For instance, chloro-substituted compounds exhibited significant growth inhibition against tested strains, while the presence of electron-donating groups like methyl and methoxy (B1213986) tended to decrease activity. nanobioletters.com

Anti-tubercular Activity

Benzothiazole derivatives have emerged as a significant class of compounds with potent activity against Mycobacterium tuberculosis. rsc.orgresearchgate.net Numerous studies have demonstrated their ability to inhibit the growth of this pathogen, with some derivatives showing efficacy superior to standard anti-TB drugs. benthamdirect.combenthamdirect.com

For example, a series of benzothiazole-containing azetidinone derivatives were synthesized and screened for their in-vitro activity. One compound, A6, exhibited significant antitubercular activity against M. tuberculosis H37Rv, with performance comparable to or better than the reference drugs isoniazid (B1672263) and rifampicin. istanbul.edu.tr This enhanced activity was attributed to an increase in the compound's hydrophobicity, allowing for better penetration through the mycobacterial cell wall. istanbul.edu.tr Other research on guanidinyl and diamide (B1670390) derivatives of benzothiazole also reported superior activity, with some compounds demonstrating a minimum inhibitory concentration (MIC) as low as 1.6 µg/mL. benthamdirect.combenthamdirect.com

Antiviral Potentials (e.g., Arenavirus Inhibition)

While the broader class of benzothiazole derivatives is known to possess a wide range of pharmacological properties, including antiviral activity, specific research targeting arenavirus inhibition by this compound derivatives is not extensively documented. researchgate.nethumanjournals.com Arenaviruses, such as the Lassa virus, are responsible for severe hemorrhagic fevers in humans, and there is an urgent need for effective therapeutics. nih.govnih.gov

Current research into arenavirus inhibitors has identified several potent heterocyclic chemical series, including imidazo[1,2-a]pyridines, benzimidazoles, and benzotriazoles, which act as cell entry inhibitors. nih.gov These compounds have shown low to sub-nanomolar potency against both Old and New World arenaviruses. nih.gov The primary licensed drug for treating arenavirus infections is ribavirin, though its success can be mixed. nih.govumt.edu Other compounds like T-705 (favipiravir) have also demonstrated broad-spectrum activity against arenaviruses in cell culture. umt.edu

Although direct evidence linking this compound to arenavirus inhibition is limited, the established antiviral potential of the benzothiazole scaffold suggests that this specific chemical family could be a promising area for future investigation in the development of novel anti-arenaviral agents. nih.gov

Anticonvulsant Activities

The benzothiazole nucleus is recognized as a valuable scaffold in the development of central nervous system agents, including those with anticonvulsant properties. researchgate.net Research into hybrid molecules containing the benzothiazole structure has yielded compounds with promising activity in preclinical models of epilepsy.

In one study, novel benzothiazole derivatives incorporating an indole (B1671886) moiety were synthesized and evaluated for their anticonvulsant effects. researchgate.net Several of these compounds demonstrated significant anticonvulsant activity in the Maximal Electroshock Seizure (MES) test, a primary screening model for identifying drugs effective against generalized tonic-clonic seizures. researchgate.net The activity of these derivatives highlights the potential of combining the benzothiazole scaffold with other pharmacologically active heterocycles to develop new antiepileptic agents. The structural similarity to other heterocyclic anticonvulsants, such as those based on 1,3,4-thiadiazole (B1197879) and 1,4-benzothiazine, further supports the potential of this chemical class. nih.govarjonline.org

Anti-inflammatory Investigations

Derivatives of this compound have been the subject of numerous studies to evaluate their potential as anti-inflammatory agents. humanjournals.comjocpr.com These investigations have consistently shown that compounds based on the benzothiazole scaffold can exhibit significant anti-inflammatory effects in various in vivo models.

A common method for evaluating this activity is the carrageenan-induced rat paw edema assay. In one such study, newly synthesized benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties were tested. nih.gov Two compounds, 17c and 17i, demonstrated particularly high inhibition of edema, with compound 17c showing 72%, 76%, and 80% inhibition at 1, 2, and 3 hours, respectively. These results were comparable to the standard anti-inflammatory drug celecoxib. nih.gov Another study reported that a synthesized compound, 4a, showed very good anti-inflammatory activity. jocpr.com Research on benzothiazole-indole hybrids also found that several compounds produced significant anti-inflammatory effects. researchgate.net

Antioxidant Evaluations

The development of multifunctional compounds is a key strategy for addressing skin damage and other conditions induced by oxidative stress. nih.gov Benzothiazole derivatives have been investigated for their antioxidant properties, demonstrating potential as radical scavenging agents.

In a study focused on developing multifunctional agents for skin protection, a series of benzothiazole derivatives were evaluated for their antioxidant capacity. nih.gov The research highlighted that specific substitutions on the benzothiazole ring system could yield compounds with significant antioxidant activity alongside other beneficial properties like UV filtering. nih.gov Another study synthesized a series of 4-thiomethyl functionalised 1,3-thiazoles and evaluated their ability to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl). The compounds showed a high absorption level of DPPH radicals, in the range of 70-98%. For the most active derivatives, the IC50 values (the concentration required to scavenge 50% of DPPH radicals) were determined to be in the range of 191-417 µM. researchgate.net

Antimalarial Studies

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the search for new antimalarial agents. bdpsjournal.org Benzothiazole derivatives have been identified as a promising class of compounds with significant activity against this malaria parasite. nih.gov

A systematic review of benzothiazole analogs identified 232 substances with potent antiplasmodial activity. nih.gov Structure-activity relationship studies indicate that the substitution pattern on the benzothiazole scaffold is crucial for its antimalarial efficacy. nih.gov In one study, a series of benzothiazole hydrazones were synthesized and found to be active against the malaria parasite both in vitro and in vivo. nih.gov Compound 5f from this series was particularly effective, exhibiting activity against a chloroquine (B1663885)/pyrimethamine-resistant (K1) strain of P. falciparum. nih.gov Another investigation tested 39 different 2-substituted 6-nitro- and 6-amino-benzothiazoles, finding that two derivatives had specific and potent antimalarial properties, acting on all stages of the parasite's life cycle. researchgate.net Further research on 2-substituted 6-nitrobenzothiazoles confirmed their promising antimalarial activity, with some compounds showing IC50 values comparable to the standard drug chloroquine after 48 hours. bdpsjournal.org

Mechanisms of Action at the Molecular Level

Understanding the molecular mechanisms by which this compound and its derivatives exert their therapeutic effects is crucial for rational drug design. Research, including in silico molecular docking and in vitro assays, has begun to elucidate these pathways.

Antimicrobial Action : The antibacterial activity of certain benzothiazole-based thiazolidinones is predicted to occur through the inhibition of LD-carboxypeptidase, an enzyme involved in bacterial cell wall synthesis. nih.gov For other heteroarylated benzothiazoles, docking studies suggest the inhibition of E. coli MurB, another key enzyme in peptidoglycan biosynthesis, as the mechanism for antibacterial effects. nih.gov The antifungal action is proposed to stem from the inhibition of 14α-lanosterol demethylase, an essential enzyme in fungal cell membrane synthesis. nih.gov

Anti-tubercular Action : Molecular docking studies have identified potential targets for anti-tubercular benzothiazole derivatives. One key target is the enoyl-acyl carrier protein reductase (InhA) of M. tuberculosis. benthamdirect.com Another identified target is decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an enzyme critical for the synthesis of the mycobacterial cell wall. researchgate.net

Antimalarial Action : The antimalarial mechanism for benzothiazole hydrazones appears to be twofold. These compounds can chelate free iron, depriving the parasite of an essential nutrient. nih.gov Additionally, they interact with free heme, a toxic byproduct of hemoglobin digestion by the parasite, and inhibit its polymerization into non-toxic hemozoin, leading to parasite death. nih.gov

Anti-inflammatory Action : The anti-inflammatory effects of benzothiazole derivatives are believed to be mediated, at least in part, through the inhibition of cyclooxygenase (COX) enzymes. Molecular docking studies have shown excellent binding interactions between these compounds and COX receptors, which is a mechanism shared by many nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

Anticonvulsant Action : For related benzothiazine anticonvulsant compounds, molecular dynamics simulations suggest a plausible mechanism involving interaction with GABA-Aergic receptors, which are major inhibitory neurotransmitter receptors in the brain. nih.gov

Interaction with DNA and Proteins

The biological activity of benzothiazole aniline derivatives is often linked to their ability to interact with fundamental cellular components like nucleic acids and proteins. While direct studies on this compound are limited, extensive research on its structural isomer, 2-(4-aminophenyl)benzothiazole, also known as benzothiazole aniline (BTA), and other analogues provides significant insights into their binding mechanisms.

DNA Interaction: Benzothiazole aniline derivatives have demonstrated the capacity to bind to DNA, a mechanism central to the efficacy of many anticancer agents. The primary modes of interaction are groove binding and intercalation. Ligands that engage in groove binding are typically flexible, possessing rotatable bonds that allow them to fit within the major or minor grooves of the DNA helix, thereby disrupting normal DNA function. In contrast, intercalation involves rigid, planar molecules that stack between DNA base pairs. mdpi.com

Molecular docking studies have been employed to predict the binding modes and energies of BTA and its metal-salen complexes with various DNA structures. These computational analyses suggest a preference for minor groove binding. The flexible nature of the benzothiazole aniline scaffold is thought to facilitate this mode of interaction. nih.gov Docking simulations of BTA and its derivatives with DNA have yielded specific binding energy predictions, highlighting the thermodynamic feasibility of these interactions. nih.gov

| Compound | DNA Target | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| Benzothiazole Aniline (BTA) | 1BNA | -6.618 |

| Salen Ligand (L) | 1BNA | -7.239 |

| Manganese-Salen Complex (MnL) | 1BNA | -5.894 |

Protein Interaction: Beyond DNA, benzothiazole derivatives are known to interact with a range of protein targets, often functioning as enzyme inhibitors. The specific nature of these interactions is dictated by the substitution pattern on the benzothiazole aniline core. For instance, the small molecule AS601245, which features a 1,3-benzothiazol-2-yl core, is a known inhibitor of the c-Jun NH2-terminal protein kinase (JNK) signal transduction pathway, demonstrating neuroprotective properties by preventing ischemia-induced cell death. nih.gov This inhibition is crucial for cell survival after cerebral ischemia. nih.gov

The crystal structure of related compounds, such as 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline, reveals potential protein interaction motifs. The structure is stabilized by intermolecular hydrogen bonds and π–π stacking interactions, which are fundamental forces in protein-ligand binding. nih.gov Such non-covalent interactions are critical for the stable association of small molecule inhibitors within the active sites of enzymes.

Induction of Reactive Oxygen Species (ROS)

A key mechanism underlying the anticancer activity of some benzothiazole aniline derivatives is the induction of oxidative stress through the generation of reactive oxygen species (ROS). ROS, such as superoxide (B77818) anions and hydroxyl radicals, can inflict damage on cellular components, including DNA, proteins, and lipids, ultimately leading to programmed cell death or apoptosis. ijprajournal.com

While some benzothiazole derivatives have been noted for their antioxidant and ROS-scavenging properties, certain metal complexes of BTA have been shown to act as pro-oxidants, promoting the production of ROS within cancer cells. ijprajournal.comresearchgate.net For example, a manganese-salen complex incorporating a BTA moiety was found to generate ROS in HepG2 liver cancer cells. nih.gov Similarly, copper (II) complexes with Schiff-base ligands are known to increase apoptosis in tumor cells by promoting ROS production. nih.gov This dual potential—acting as either an antioxidant or a pro-oxidant—highlights the chemical versatility of the benzothiazole scaffold and suggests that its biological effect can be finely tuned through structural modification and metal coordination.

Specific Receptor Binding Modes

The therapeutic potential of this compound analogues is often realized through their specific binding to protein receptors and enzyme active sites. High-resolution structural studies and computational modeling have elucidated the binding modes of several benzothiazole derivatives, revealing the precise interactions that drive their biological activity.

One notable example is the inhibition of cyclin-dependent kinase 5 (CDK5), a target in neurodegenerative diseases. A derivative, 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide, was found to bind to the ATP-binding site of CDK5. X-ray crystallography revealed an unusual binding mode where the inhibitor interacts with the hinge region of the enzyme via a bridging water molecule. This water-mediated hydrogen bonding is a key feature of its inhibitory mechanism.

Another class of targets includes the cancer-associated carbonic anhydrase (CA) isoforms IX and XII. Benzothiazole-based sulphonamides have been developed as potent inhibitors of these enzymes. The binding typically involves the coordination of the sulfonamide zinc-binding group to the catalytic zinc ion in the enzyme's active site, while the benzothiazole tail occupies adjacent hydrophobic pockets, contributing to both potency and selectivity.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The systematic investigation of how chemical structure influences biological activity is fundamental to modern drug design. For derivatives of this compound, SAR studies have been instrumental in identifying key structural features that govern their efficacy and selectivity as therapeutic agents.

Impact of Substituent Modifications on Biological Efficacy

Research on the structural isomer 2-(4-aminophenyl)benzothiazole (BTA) and its derivatives has provided a robust framework for understanding the SAR of this class. Modifications at various positions on the BTA core have profound effects on anticancer activity.

Substitution on the Aniline Ring: The introduction of substituents on the aniline portion of the BTA scaffold significantly modulates cytotoxicity. For instance, placing a methyl group at the 3'-position of BTA (adjacent to the amino group) has been shown to increase antitumor activity against various cancer cell lines, including those of ovarian, colon, and renal origin. mdpi.com

Complexation with Metals: The conjugation of BTA derivatives with metal centers, particularly platinum(II), can enhance their biological profile. Platinum complexes of BTA ligands have demonstrated superior cytotoxicity compared to the clinically used drug cisplatin (B142131) in several cancer cell lines, including liver, breast, and lung cancer. nih.gov The structure-activity reveals that conjugating BTA with 1,2-ethylenediamine (to form ligand L1) and subsequently with platinum (L1Pt) results in excellent inhibitory activity. nih.gov

Modification of Linkers: The nature of the chemical linker used to attach other moieties to the BTA core is critical. Studies comparing different BTA derivatives revealed that those with an ethylene (B1197577) bridge containing electron-donating hydroxyl groups (from phenol (B47542) rings) displayed better anticancer activity than derivatives containing a pyridine (B92270) ring. nih.gov

| Compound/Modification | Key Structural Feature | Observed Biological Effect | Reference |

|---|---|---|---|

| DF 203 | Methyl group at 3'-position of BTA | Increased antitumor activity | nih.gov |

| L1Pt | Platinum(II) complex of BTA-ethylenediamine conjugate | Selective and high cytotoxicity against liver cancer cells | nih.gov |

| L2/L2Pt | Phenol rings with hydroxyl groups on linker | Better anticancer activity than pyridine-containing analogues | nih.gov |

Design Principles for Enhanced Activity and Selectivity

From the wealth of SAR data, several key design principles have emerged for developing potent and selective agents based on the benzothiazole aniline scaffold.

Bioisosteric Replacement: The benzothiazole moiety can serve as a versatile bioisostere for other aromatic systems. For example, replacing a 4-fluorophenyl tail in known carbonic anhydrase inhibitors with a benzothiazole motif has been a successful strategy for generating novel, potent, and selective inhibitors of cancer-related CA isoforms IX and XII.

Linker Optimization: The length and chemical nature of linkers connecting the benzothiazole core to other pharmacophoric elements are critical for optimizing interactions with the biological target. Elongating a ureido spacer with methylene (B1212753) or ethylene groups has been shown to modulate the inhibitory profile of benzothiazole-based CA inhibitors.

Targeting Selectivity through Substitution: Selectivity for a specific enzyme or receptor isoform can be achieved by strategic placement of substituents. For CA inhibitors, sulphonamide derivatives demonstrated excellent selectivity for the cancer-related hCA IX and XII isoforms over the off-target hCA I and II isoforms, a property attributed to the specific substitution pattern on the benzothiazole core.

Modulation of Physicochemical Properties: The introduction of specific functional groups can improve pharmacokinetic properties. For example, creating salt forms of amine-containing compounds can enhance aqueous solubility, which is often a desirable trait for drug candidates.

By applying these principles, medicinal chemists can rationally design novel derivatives of this compound with improved potency, selectivity, and drug-like properties for a variety of therapeutic applications.

Exploration of 4 1,3 Benzothiazol 2 Ylmethyl Aniline in Materials Science and Other Applications

Applications in Dye Chemistry and Pigments

While direct and specific literature detailing the use of 4-(1,3-Benzothiazol-2-ylmethyl)aniline in the synthesis of dyes and pigments is not extensively documented, its chemical structure strongly suggests its suitability as a precursor for azo dyes. Azo dyes, which account for a significant portion of all synthetic dyes used in industries such as textiles and printing, are characterized by the presence of an azo group (-N=N-). rsc.org The synthesis of these dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile. nih.govunb.ca

Given that this compound possesses a primary aromatic amine group, it can readily undergo diazotization to form a diazonium salt. This reactive intermediate can then be coupled with various aromatic compounds, such as phenols and other anilines, to produce a wide array of azo dyes. youtube.comekb.eg The resulting dyes would incorporate the benzothiazole (B30560) moiety, a heterocyclic system known to be a component in various commercial dyes that often impart bright and strong shades. fibre2fashion.comresearchgate.net

Development as Optical and Fluorescent Materials

The benzothiazole core within this compound is a key feature that suggests its potential application in the development of optical and fluorescent materials. Benzothiazole derivatives are known to exhibit remarkable photophysical properties, including strong fluorescence. nih.gov The well-known fluorescent dye, Thioflavin T, which is widely used in the detection of amyloid fibrils, contains a benzothiazole unit linked to a dimethylaminobenzene moiety. aatbio.comusc.galwikipedia.org

The fluorescence in such molecules often arises from a phenomenon known as twisted intramolecular charge transfer (TICT), where the rotation around the bond connecting the benzothiazole and the aniline-like ring is restricted in certain environments, leading to a significant increase in fluorescence quantum yield. usc.galwikipedia.org For Thioflavin T, the free dye in solution has a very low quantum yield, but upon binding to amyloid fibrils, this rotation is hindered, resulting in a dramatic enhancement of fluorescence. bsu.byresearchgate.net

A structurally related compound, 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate, has been synthesized and studied as a derivative of Thioflavin T, indicating the ongoing interest in this class of molecules for developing imaging probes. researchgate.net Research on various benzothiazole derivatives has demonstrated that their absorption and emission spectra can be tuned by modifying the substituents on the aromatic rings. nih.govrsc.orgbohrium.comrsc.orgresearchgate.netresearchgate.netresearchgate.net This tunability is crucial for designing materials for specific optical applications. The study of solvatochromism in benzothiazole dyes, which is the change in color with the polarity of the solvent, further highlights their potential as environmental sensors. nih.govresearchgate.netresearchgate.netjchps.com

Table 1: Photophysical Properties of a Structurally Related Thioflavin T Derivative

| Property | Value | Reference |

| Excitation Wavelength (Free) | 385 nm | aatbio.com |

| Emission Wavelength (Free) | 445 nm | aatbio.com |

| Excitation Wavelength (Bound) | 450 nm | aatbio.com |

| Emission Wavelength (Bound) | 482 nm | aatbio.com |

This data is for Thioflavin T, a structurally analogous compound, to illustrate the potential fluorescent properties.

Corrosion Inhibition Applications

Benzothiazole and its derivatives are well-documented as effective corrosion inhibitors for various metals, particularly for mild steel in acidic environments. researchgate.netelectrochemsci.orgresearchgate.netrsc.orgimist.marsc.orgresearchgate.netrsc.orgresearcher.life The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. electrochemsci.orgresearchgate.netrsc.orgrsc.orgresearchgate.net

The adsorption process is facilitated by the presence of heteroatoms (nitrogen and sulfur) and the aromatic rings in the benzothiazole structure, which can interact with the vacant d-orbitals of iron atoms on the steel surface. rsc.org This interaction can be either physisorption (electrostatic interaction) or chemisorption (covalent bond formation), with the latter generally providing more robust protection. researchgate.net

Studies on various benzothiazole derivatives have shown that their inhibition efficiency increases with concentration up to an optimal point. electrochemsci.orgresearchgate.netrsc.org Electrochemical techniques such as potentiodynamic polarization (Tafel plots) and electrochemical impedance spectroscopy are commonly used to evaluate the performance of these inhibitors. electrochemsci.orgresearchgate.netresearchgate.net Tafel polarization studies often reveal that benzothiazole derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. rsc.org

The adsorption of these inhibitors on the metal surface typically follows established adsorption isotherms, such as the Langmuir isotherm, which describes the formation of a monolayer of the inhibitor on the surface. rsc.orgrsc.orgresearchgate.net The protective film formed by the inhibitor molecules creates a barrier that hinders the diffusion of corrosive species to the metal surface. electrochemsci.orgrsc.org

Table 2: Corrosion Inhibition Efficiency of Benzothiazole Derivatives on Mild Steel in 1 M HCl

| Inhibitor | Concentration (mM) | Inhibition Efficiency (%) | Reference |

| 2-(benzothiazol-2-yl)pyridin-3-amine (APYBT) | 1 | >97 | rsc.org |

| 1,3-benzothiazol-2-amine (BTA) | 5 | 93.3 | electrochemsci.org |

| 6-methyl-1,3-benzothiazol-2-amine (MBTA) | 5 | 95.5 | electrochemsci.org |

| 2-amino-1,3-benzthiazole-6-thiol (TBTA) | 5 | 97.7 | electrochemsci.org |

This table presents data for structurally related benzothiazole compounds to demonstrate the potential corrosion inhibition properties of this compound.

Environmental Research and Fate of Benzothiazole Compounds

Environmental Occurrence and Distribution (e.g., PM2.5)

Benzothiazole (B30560) and its derivatives are ubiquitously found in various environmental compartments. Their presence is frequently noted in atmospheric particulate matter (PM2.5), road dust, and roadside soil, indicating significant environmental distribution.

Research has identified several benzothiazole compounds in tire wear particles (TWPs) and road dust. A study analyzing 17 TWP samples from different tire brands found that all contained seven different benzothiazoles. The total concentration of these benzothiazoles in TWPs ranged from 46.93 to 215 µg/g, with an average concentration of 99.32 µg/g. Among the detected compounds, benzothiazole (BT) and 2-hydroxybenzothiazole (B105590) (2-OH-BT) were the most abundant, making up 56%-89% of the total benzothiazole content. nih.gov

These compounds are also prevalent in road dust, with concentrations varying by particle size. The median total concentration of the seven studied benzothiazoles was highest in the smallest particles, PM2.5, at 26.62 µg/g. This was followed by PM10 (22.03 µg/g) and total suspended particles (TSP) (0.68 µg/g). Specifically, benzothiazole, 2-aminobenzothiazole (B30445) (2-NH2-BT), 2-mercaptobenzothiazole (B37678) (MBT), and 2-(methylthio)benzothiazole (B1198390) (MTBT) were found to be more concentrated in the PM2.5 fraction of road dust.

Concentrations of Benzothiazole Derivatives in Tire Wear Particles (TWPs)

| Benzothiazole Compound | Concentration Range in TWPs (µg/g) | Average Concentration in TWPs (µg/g) |

|---|---|---|

| Total of 7 Benzothiazoles (∑BTs) | 46.93 - 215 | 99.32 |

| Benzothiazole (BT) and 2-hydroxybenzothiazole (2-OH-BT) | Constitute 56% - 89% of the total benzothiazole content |

Median Concentrations of Benzothiazole Derivatives in Different Size Fractions of Road Dust

| Particle Size Fraction | Median Concentration of ∑BTs (µg/g) |

|---|---|

| PM2.5 | 26.62 |

| PM10 | 22.03 |

| Total Suspended Particles (TSP) | 0.68 |

While specific data on the environmental occurrence of 4-(1,3-Benzothiazol-2-ylmethyl)aniline is limited, its structural similarity to other benzothiazoles suggests it may also be present in these environmental matrices.

The detection and quantification of benzothiazole compounds in environmental samples are primarily achieved through advanced analytical techniques. A common and effective method involves solid-liquid extraction of the sample, followed by purification using a solid-phase extraction (SPE) column, such as the HLB SPE column. The final determination is then carried out using ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). nih.gov This methodology allows for the sensitive and selective measurement of various benzothiazole derivatives in complex matrices like tire wear particles and road dust. nih.gov High-resolution tandem mass spectrometry has also been utilized for the chemical mapping of benzothiazole derivatives leached from tire wear particles. researchgate.netsemanticscholar.org

Sources and Pathways into the Environment (e.g., Tire Wear, Rubber Products)

The primary source of benzothiazole compounds in the environment is their use as vulcanization accelerators in the production of rubber products, most notably vehicle tires. nih.govresearchgate.net The physical abrasion of tires against road surfaces generates tire wear particles (TWPs), which are a significant source of microplastics and particulate matter containing these chemical additives. researchgate.netsemanticscholar.org

A single tire can lose approximately 1 to 1.5 kg of its mass over its operational lifespan, with the vast majority (90.0–99.9%) of the resulting TWPs being deposited on roads as non-airborne particles. semanticscholar.org These particles can then be transported into the wider environment through stormwater runoff or as airborne dust. The smaller fraction of airborne TWPs can be deposited on soil and surface waters through both dry and wet deposition. semanticscholar.org

Environmental Degradation Studies

The environmental persistence of benzothiazole compounds is a critical area of research. While some benzothiazoles are known to be resistant to biodegradation, various degradation pathways, including microbial degradation and photocatalysis, have been investigated for related compounds like aniline (B41778) and benzothiazole. zju.edu.cnmdpi.com

For instance, studies on aniline, a related aromatic amine, have identified bacterial strains capable of using it as a sole source of carbon, nitrogen, and energy. The degradation pathway for aniline by some bacteria involves enzymes such as aniline dioxygenase and catechol 2,3-dioxygenase. zju.edu.cn Another study demonstrated the effective degradation of both aniline and benzothiazole in industrial wastewater through a photocatalytic process using a manganese dioxide catalyst supported on granular activated carbon. mdpi.com This process achieved high levels of mineralization, converting the organic pollutants into less harmful substances. mdpi.com

The degradation of this compound specifically has not been extensively studied. However, the degradation pathways observed for aniline and the benzothiazole core structure provide a basis for inferring its potential environmental fate. It is likely that both the aniline and benzothiazole moieties of the molecule would be subject to microbial and photochemical degradation processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1,3-Benzothiazol-2-ylmethyl)aniline, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling benzothiazole derivatives with substituted anilines. For example, refluxing 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in anhydrous DMF under reflux for 4 hours yields thiourea derivatives with ~79% efficiency . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), catalyst selection (e.g., glacial acetic acid for acid-catalyzed reactions ), and monitoring via TLC.

Q. How can spectroscopic and crystallographic characterization be applied to confirm the structure of this compound?

- Methodological Answer : X-ray crystallography is critical for structural validation. For a related benzothiazole-aniline derivative, triclinic crystal systems (space group P1) with lattice parameters a = 6.5042 Å, b = 11.5721 Å, and c = 11.9415 Å were reported, alongside refinement metrics (R = 0.053, wR = 0.133) . Complement with NMR (for substituent connectivity) and FT-IR (for functional group identification).

Q. What strategies are effective for purifying this compound derivatives?

- Methodological Answer : Recrystallization using ethanol or methanol is standard for isolating solids . For polar impurities, column chromatography with silica gel and ethyl acetate/hexane gradients is effective. Advanced methods like membrane separation technologies (e.g., nanofiltration) can enhance purity for sensitive applications .

Advanced Research Questions

Q. How can structural modifications of the benzothiazole-aniline scaffold influence bioactivity, and what experimental designs validate these effects?

- Methodological Answer : Substituent variation (e.g., chloro, nitro groups) alters electronic properties and bioactivity. For example, derivatives with 2-chlorophenylthiourea moieties showed inhibitory activity against Pseudomonas aeruginosa (47–56% yield in virulence assays) . Use factorial design to test variables like substituent position, solvent, and temperature. Orthogonal arrays (e.g., Taguchi methods) efficiently screen multiple factors .

Q. How do crystallographic data resolve contradictions in reported reaction outcomes or stability profiles?

- Methodological Answer : Crystal packing analysis (e.g., hydrogen bonding in monohydrate forms ) can explain stability discrepancies. For instance, hydrate formation may reduce reactivity compared to anhydrous forms. Pair differential scanning calorimetry (DSC) with XRD to correlate thermal stability and lattice arrangements.

Q. What mechanistic insights explain the reactivity of this compound in multi-step syntheses?

- Methodological Answer : The electron-rich aniline moiety facilitates electrophilic substitution, while the benzothiazole group stabilizes intermediates via π-π stacking. In reactions with aryl isothiocyanates, nucleophilic attack by the aniline’s NH₂ group forms thioureas . Kinetic studies (e.g., varying stoichiometry or temperature) and DFT calculations can elucidate rate-determining steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.